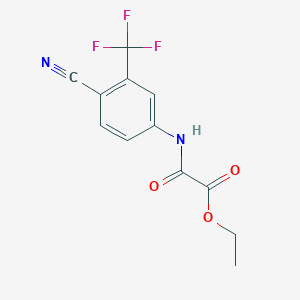
2-Cyano-5-ethoxalylaminobenzotrifluoride
Cat. No. B8337719
M. Wt: 286.21 g/mol
InChI Key: UQFMEJJKWIFYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05061706
Procedure details


A solution of 6.8 g (31.5 mmol) 2-cyano-5-nitrobenzotrifluoride in 200 ml ethanol was hydrogenated at atm. pressure by using 0.4 g 5% Pd-C as a catalyst. The reaction mixture was filtered and evaporated in vacuo. The crude product was dissolved in 150 ml dry tetrahydrofuran and added 6.0 ml (43.6 mmol) dry triethylamine. A solution of 4.4 ml (39.4 mmol) ethyl oxalylchlorid in 30 ml dry tetrahydrofuran was added dropwise, and then stirring was continued at 25° C. for 3 h. The filtered and evaporated reaction product was stirred with ethanol-water to give 7.3 g (82%) of 2-cyano-5-ethoxalylaminobenzotrifluoride. M.p. 112-114° C.


[Compound]
Name
ethyl oxalylchlorid
Quantity
4.4 mL
Type
reactant
Reaction Step Three


Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13])#[N:2].C(N(CC)CC)C.[CH2:23]([OH:25])[CH3:24].[OH2:26].[CH2:27]([OH:29])[CH3:28]>[Pd].O1CCCC1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:23]([C:24]([O:29][CH2:27][CH3:28])=[O:26])=[O:25])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13])#[N:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
ethyl oxalylchlorid
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
ethanol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.O
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in 150 ml dry tetrahydrofuran
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction product
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(=O)C(=O)OCC)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.3 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
